molecular formula C12H14N2O2 B15093887 N-[4-(Amino)butyl]phthalimide CAS No. 99008-43-2

N-[4-(Amino)butyl]phthalimide

Katalognummer: B15093887
CAS-Nummer: 99008-43-2
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: GZCFMVCWRGPDLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Amino)butyl]phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of a phthalimide moiety attached to a 4-aminobutyl chain, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-[4-(Amino)butyl]phthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 4-aminobutylamine under dehydrative conditions. This reaction typically requires heating to facilitate the formation of the phthalimide ring . Another method involves the Gabriel synthesis, where potassium phthalimide reacts with 4-bromobutylamine to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and microwave irradiation can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(Amino)butyl]phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalic acid derivatives, while reduction can produce primary amines .

Wirkmechanismus

The mechanism of action of N-[4-(Amino)butyl]phthalimide involves its interaction with specific molecular targets. The phthalimide moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors . These interactions can modulate the activity of target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(Amino)butyl]phthalimide is unique due to its specific functional groups, which confer distinct reactivity and binding properties

Eigenschaften

CAS-Nummer

99008-43-2

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

2-(4-aminobutyl)isoindole-1,3-dione

InChI

InChI=1S/C12H14N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8,13H2

InChI-Schlüssel

GZCFMVCWRGPDLV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.